molecular formula C8H11NO2S B13612528 Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Cat. No.: B13612528
M. Wt: 185.25 g/mol
InChI Key: LXCAMJXJIQGVOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
  • Methyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate

Uniqueness

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, often referred to as a thiophene derivative, possesses a methyl group attached to a thiophene ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino group contributes to its potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against pancreatic tumors and epithelial carcinomas, indicating strong potential as anticancer agents .
    • A specific case study highlighted that a structurally related thiophene compound induced G2/M phase cell cycle arrest and triggered apoptosis in cancer cells, showcasing its mechanism of action through tubulin inhibition .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit cholinesterases, which are critical enzymes involved in neurotransmitter breakdown. Methylated thiophene derivatives have shown enhanced inhibition compared to their unmethylated counterparts, suggesting that structural modifications can significantly affect biological activity .
    • In vitro studies indicated that some thiophene derivatives achieved IC50 values for acetylcholinesterase (AChE) inhibition in the micromolar range, which is promising for therapeutic applications in neurodegenerative diseases .
  • Antioxidant Properties :
    • Thiophene derivatives have also been evaluated for their antioxidative capacity. Research indicates that these compounds can scavenge free radicals, thus potentially offering protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Target/Cell Line
Anticancer2-Amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiophene17–130MIA PaCa-2, A431
Enzyme InhibitionThis compound27.1 (AChE)Human brain tissue
AntioxidantVarious thiophene analogsVariesDPPH assay

Detailed Findings

  • Antiproliferative Mechanism :
    • The mechanism by which this compound exerts its anticancer effects appears to involve tubulin polymerization inhibition. This action leads to cell cycle arrest and subsequent apoptosis via intrinsic pathways .
  • Cholinesterase Inhibition :
    • The compound exhibited promising AChE inhibition with an IC50 value of approximately 27.1 µM, indicating that modifications on the thiophene ring can enhance binding affinity and inhibitory potency .
  • Oxidative Stress Mitigation :
    • Compounds derived from methylated thiophenes showed significant antioxidative properties in vitro, suggesting their potential role in mitigating oxidative damage within biological systems .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

InChI

InChI=1S/C8H11NO2S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3

InChI Key

LXCAMJXJIQGVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)OC)N

Origin of Product

United States

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